molecular formula C9H6ClNO3 B11778155 3-Amino-6-chlorobenzofuran-2-carboxylic acid

3-Amino-6-chlorobenzofuran-2-carboxylic acid

Katalognummer: B11778155
Molekulargewicht: 211.60 g/mol
InChI-Schlüssel: BPHXQDKNIWJATL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Amino-6-chlorobenzofuran-2-carboxylic acid is a chemical compound with the molecular formula C9H6ClNO3.

Vorbereitungsmethoden

The synthesis of 3-Amino-6-chlorobenzofuran-2-carboxylic acid typically involves the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions.

Analyse Chemischer Reaktionen

3-Amino-6-chlorobenzofuran-2-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures.

Wissenschaftliche Forschungsanwendungen

3-Amino-6-chlorobenzofuran-2-carboxylic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound exhibits biological activities such as antimicrobial, antiviral, and anticancer properties, making it a valuable tool in biological research.

    Medicine: Due to its biological activities, it is investigated for potential therapeutic applications, including drug development for diseases like cancer and viral infections.

    Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 3-Amino-6-chlorobenzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

3-Amino-6-chlorobenzofuran-2-carboxylic acid can be compared with other benzofuran derivatives, such as:

    3-Amino-5-chlorobenzofuran-2-carboxylic acid: Similar structure but with the chloro group at the 5th position.

    3-Amino-6-bromobenzofuran-2-carboxylic acid: Similar structure but with a bromo group instead of a chloro group.

    3-Amino-6-chlorobenzothiophene-2-carboxylic acid: Similar structure but with a thiophene ring instead of a furan ring.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C9H6ClNO3

Molekulargewicht

211.60 g/mol

IUPAC-Name

3-amino-6-chloro-1-benzofuran-2-carboxylic acid

InChI

InChI=1S/C9H6ClNO3/c10-4-1-2-5-6(3-4)14-8(7(5)11)9(12)13/h1-3H,11H2,(H,12,13)

InChI-Schlüssel

BPHXQDKNIWJATL-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C=C1Cl)OC(=C2N)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.